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Compound of Interest

Compound Name: LY 345899

cat. No.: B15613109

This guide provides a detailed comparison of the specificity of two prominent inhibitors,
LY345899 and TH9619, which target key enzymes in the one-carbon (1C) metabolic pathway.
This pathway is crucial for the biosynthesis of nucleotides and amino acids, and its
upregulation is a hallmark of rapidly proliferating cancer cells. The primary targets for both
compounds are methylenetetrahydrofolate dehydrogenase/cyclohydrolase 1 (MTHFD1) and 2
(MTHFD2), making them significant candidates for anticancer therapy.

Core Targets: MTHFD1 and MTHFD2

MTHFDL1 is a trifunctional cytosolic enzyme, while MTHFD2 is a bifunctional mitochondrial
enzyme; both play critical roles in providing one-carbon units for purine and thymidylate
synthesis.[1][2] Due to its high expression in various cancers and low to absent expression in
normal adult tissues, MTHFD2 has emerged as a particularly promising therapeutic target.[1][3]

[4115]

Quantitative Comparison of Inhibitor Potency

The inhibitory activities of LY345899 and TH9619 have been characterized against their
primary targets, MTHFD1 and MTHFD2. The data, presented as IC50 values (the
concentration of inhibitor required to reduce enzyme activity by 50%), reveals key differences in
their potency and selectivity.
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Inhibitor Target IC50 Value (nM) Ki Value (nM)
LY345899 MTHFD1 96[3][41[5][6][7] 18[6]

MTHFD2 663[3][4]1[5][61[7]

TH9619 MTHFD1 16[8]

47 (combined
MTHFD1/2)[9]

MTHFD2

MTHFD2L 147[8]

Analysis of Specificity and Selectivity

LY345899 is a substrate-based, competitive inhibitor that targets both MTHFD1 and MTHFD2.
[3][4] However, biochemical assays demonstrate that it is a significantly more potent inhibitor of
the cytosolic enzyme MTHFD1, with an IC50 value nearly seven times lower than that for the
mitochondrial MTHFD2.[3][4][5][7] This lack of selectivity for the primary cancer target MTHFD2
is a critical characteristic of LY345899.

TH9619, in contrast, exhibits a more complex and nuanced specificity profile. While enzymatic
assays show it to be a potent, non-selective inhibitor of MTHFD1, MTHFD2, and the related
isoform MTHFDZ2L in the low nanomolar range, its activity in a cellular context is distinct.[7][8]
Crucially, TH9619 is unable to cross the mitochondrial membrane.[7] This means it does not
inhibit mitochondrial MTHFD2, the primary location of the enzyme's metabolic activity. Instead,
TH9619 targets cytosolic MTHFD1 and nuclear MTHFD2.[10][11][12]

This unique cellular targeting leads to a mechanism termed "folate trapping.”[5][12] By
inhibiting cytosolic MTHFD1 in MTHFD2-expressing cancer cells, TH9619 causes an
accumulation of the one-carbon intermediate 10-formyl-THF.[5][10] This accumulation
sequesters the available pool of cytosolic tetrahydrofolate, starving other essential enzymes
and ultimately blocking thymidylate synthesis, which leads to replication stress and selective
cancer cell death.[5][12][13]

Signaling and Mechanistic Pathways
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The following diagrams illustrate the one-carbon metabolic pathway and the distinct
mechanisms of action for LY345899 and TH9619.

One-Carbon Folate Metabolism Pathway
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Caption: Overview of one-carbon metabolism and inhibitor targets.

TH9619 'Folate Trapping' Mechanism
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Caption: TH9619 induces 'folate trapping’ via cytosolic MTHFD1 inhibition.

Experimental Protocols

The specificity and target engagement of these inhibitors were confirmed using several key
experimental methodologies.

Enzyme Inhibition Assay (IC50 Determination)

This assay directly measures the effect of an inhibitor on the catalytic activity of the purified
target enzyme.

o Objective: To determine the concentration of LY345899 or TH9619 required to inhibit 50% of
MTHFD1 or MTHFD2 enzymatic activity.

e Principle: The dehydrogenase activity of MTHFD1/2 is measured by monitoring the reduction
of NADP+ or NAD+ to NADPH or NADH, respectively, which results in an increase in
absorbance at 340 nm.

» Methodology:

o Purified recombinant human MTHFD1 or MTHFD2 enzyme is pre-incubated with varying
concentrations of the inhibitor (e.g., LY345899 or TH9619) in a reaction buffer.

o The enzymatic reaction is initiated by the addition of the substrate (5,10-
methylenetetrahydrofolate) and the cofactor (NADP+ for MTHFD1, NAD+ for MTHFD2).

o The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

o Initial reaction velocities are calculated from the linear phase of the reaction progress
curves.

o The percentage of inhibition for each inhibitor concentration is determined relative to a
vehicle control (e.g., DMSO).

o IC50 values are calculated by fitting the concentration-response data to a four-parameter
logistic equation.
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Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct binding of a drug to its target protein in a cellular

environment.[1]

o Objective: To confirm that LY345899 and TH9619 physically engage with MTHFD1/2 in intact
cells or cell lysates.[1][12][13][14]

o Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting

temperature (Tm).
o Methodology:
o Intact cells or cell lysates are incubated with the inhibitor or a vehicle control.
o The samples are divided into aliquots and heated to a range of different temperatures.

o Heating causes protein denaturation and aggregation. The samples are then cooled, and
cells are lysed (if starting with intact cells).

o Aggregated proteins are removed by centrifugation.

o The amount of soluble, non-denatured target protein (MTHFD1 or MTHFD2) remaining in
the supernatant is quantified using methods like Western blotting or mass spectrometry.

o A"melting curve" is generated by plotting the amount of soluble protein against
temperature. A shift in this curve to a higher temperature in the presence of the inhibitor
indicates target engagement.[14]
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Cellular Thermal Shift Assay (CETSA) Workflow
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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS)

Similar to CETSA, DARTS assesses target engagement by measuring protein stability, but it
uses protease digestion instead of heat.[1]
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» Objective: To confirm inhibitor binding to its target protein in cell lysates.[12]

e Principle: Ligand binding can alter the conformation of a protein, making it more or less
susceptible to proteolytic digestion.

e Methodology:
o Cell lysates are incubated with the inhibitor or a vehicle control.
o A protease (e.g., pronase) is added to the lysates for a fixed period.
o The digestion is stopped, and the remaining proteins are separated by SDS-PAGE.
o The amount of the target protein (MTHFD1 or MTHFD?2) is detected by Western blotting.

o Increased resistance to proteolysis (i.e., a stronger protein band) in the presence of the
inhibitor indicates that the compound has bound to and stabilized the target protein.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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